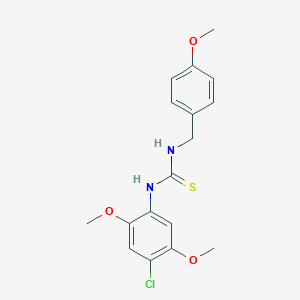![molecular formula C18H23FN2O4S2 B216516 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide, also known as FSPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective blocker of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons and other excitable cells. In
Mecanismo De Acción
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide acts as a potent and selective blocker of voltage-gated sodium channels, specifically targeting the Nav1.7 isoform. This isoform is highly expressed in nociceptive neurons and plays a critical role in the transmission of pain signals. By blocking Nav1.7, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide can effectively reduce the excitability of these neurons and alleviate pain. Additionally, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has been shown to have anticonvulsant and antiarrhythmic effects by blocking other sodium channel isoforms.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has a number of biochemical and physiological effects that are related to its mechanism of action. By blocking Nav1.7, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide can reduce the influx of sodium ions into neurons and other excitable cells, which in turn reduces the amplitude and frequency of action potentials. This can lead to a reduction in pain sensation, as well as a decrease in the likelihood of seizures or cardiac arrhythmias. However, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide may also have off-target effects on other ion channels or receptors, which could lead to unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide in lab experiments is its high potency and selectivity for Nav1.7. This allows researchers to study the specific role of this sodium channel isoform in various physiological and pathological processes. Additionally, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has a well-defined mechanism of action and can be used to test hypotheses about the function of sodium channels in a variety of cell types and tissues. However, one limitation of using 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide is its potential for off-target effects, which could confound experimental results. Additionally, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide is a relatively new compound and its long-term effects on cells and tissues are not well understood.
Direcciones Futuras
There are a number of potential future directions for research on 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide. One area of interest is the development of new drugs that target Nav1.7 for the treatment of chronic pain. Additionally, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide could be used to study the role of sodium channels in other physiological processes, such as muscle contraction and neurotransmitter release. Finally, further research is needed to fully understand the potential side effects and long-term effects of 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide on cells and tissues.
Métodos De Síntesis
The synthesis of 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropyl-4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has been widely used in scientific research as a tool to study the role of voltage-gated sodium channels in various physiological and pathological processes. For example, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has been used to investigate the contribution of sodium channels to pain sensation, epilepsy, and cardiac arrhythmias. Additionally, 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has been used to study the pharmacology of various sodium channel blockers and to screen for potential new drugs that target these channels.
Propiedades
Nombre del producto |
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C18H23FN2O4S2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C18H23FN2O4S2/c1-3-13-21(14-4-2)27(24,25)18-11-7-16(8-12-18)20-26(22,23)17-9-5-15(19)6-10-17/h5-12,20H,3-4,13-14H2,1-2H3 |
Clave InChI |
SWYUTQLARGBMCC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)

